

HSD17B13-IN-62-d3's selectivity profile against other HSD17B family members

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Compound of Interest

Compound Name: HSD17B13-IN-62-d3

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Comparative Selectivity Profile of HSD17B13 Inhibitors

This guide provides a detailed comparison of the selectivity profiles of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. While specific public data for **HSD17B13-IN-62-d3** is not available, this document utilizes the well-characterized inhibitor BI-3231 and other publicly disclosed compounds as representative examples to illustrate the expected selectivity against other HSD17B family members.[1]

HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[1][2][3] The human HSD17B family comprises 15 members, many of which are involved in crucial physiological processes like steroid hormone metabolism.[1] Due to the high sequence homology among family members, particularly with HSD17B11 (approximately 85% similarity), developing potent and selective inhibitors is critical to minimize off-target effects.

Data Presentation: Inhibitor Selectivity Profiles

The following table summarizes the inhibitory activity and selectivity of several HSD17B13 inhibitors against HSD17B13 and other HSD17B isoforms. A higher selectivity ratio indicates a more specific inhibition of HSD17B13.



Compound	Target Enzyme	Species	Assay Type	Potency (IC50 / Ki)	Selectivity vs. HSD17B11 (Fold)
BI-3231	HSD17B13	Human	Enzymatic (Ki)	0.7 ± 0.2 nM	>14,285
HSD17B13	Human	Enzymatic (IC50)	1 nM	>10,000	
HSD17B13	Mouse	Enzymatic (IC50)	13 nM	-	
HSD17B11	Human	Enzymatic (IC50)	>10,000 nM	-	
INI-822	HSD17B13	Human	-	Low nM	>100
EP-036332	HSD17B13	Human	-	14 nM	>7,000 (vs. HSD17B1)
HSD17B13	Mouse	-	2.5 nM	-	
EP-040081	HSD17B13	Human	-	79 nM	>1,265 (vs. HSD17B1)
HSD17B13	Mouse	-	74 nM	-	

Note: Data for HSD17B11 cross-reactivity for EP-036332 and EP-040081 was not specified in the provided search results; selectivity against HSD17B1 is shown as an example of off-target testing.

Experimental Protocols

The determination of an inhibitor's selectivity profile involves a series of biochemical and cellular assays.

Recombinant Enzyme Inhibition Assay (Biochemical Assay)



This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HSD17B13 and other HSD isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against HSD17B13 and other HSD family members.

Principle: The assay quantifies the enzymatic activity of an HSD isoform, which catalyzes the conversion of a substrate (e.g., estradiol, retinol, or leukotriene B4) to its product, coupled with the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is then measured, often using a bioluminescent detection reagent.

General Methodology:

- Enzyme and Substrate Preparation: Purified recombinant human or mouse HSD17B13 (or other HSD isoforms) is used. A known substrate is prepared in a suitable buffer.
- Compound Preparation: The test compound is serially diluted in DMSO to generate a doseresponse curve.
- Reaction: The test compound is pre-incubated with the HSD enzyme in an appropriate assay buffer. The enzymatic reaction is initiated by adding the substrate and the NAD+ cofactor.
- Detection: After a set incubation period, a detection reagent (e.g., NAD(P)H-Glo[™]) is added to generate a luminescent or fluorescent signal proportional to the NADH concentration. The signal is measured using a plate reader.
- Data Analysis: The concentration-response data is fitted to a four-parameter logistic equation to determine the IC50 value.
- Selectivity Determination: The same protocol is repeated for other HSD isoforms. The selectivity is calculated by dividing the IC50 value for the off-target enzyme (e.g., HSD17B11) by the IC50 value for HSD17B13.

Cellular HSD17B13 Inhibition Assay

This assay measures the inhibitor's ability to engage and inhibit HSD17B13 within a cellular environment.



Objective: To determine the IC50 of a test compound against HSD17B13 in a cellular context.

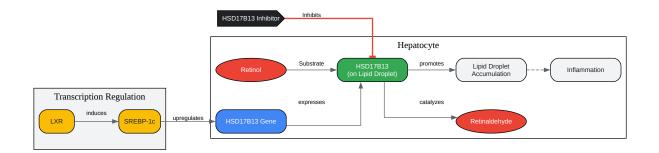
General Methodology:

- Cell Culture: A human liver cell line that expresses HSD17B13 is cultured.
- Compound Treatment: The cells are treated with various concentrations of the test inhibitor.
- Substrate Addition: A substrate of HSD17B13 is added to the cell culture.
- Product Measurement: After incubation, the amount of product formed in the cell lysate or supernatant is quantified, typically using liquid chromatography-mass spectrometry (LC-MS/MS).
- Data Analysis: The IC50 value is determined by measuring the concentration of the inhibitor required to reduce product formation by 50% compared to a vehicle control.

Visualizations HSD17B13 Signaling and Metabolic Pathway

The following diagram illustrates the role of HSD17B13 in hepatic lipid metabolism. HSD17B13 expression is induced by SREBP-1c, a key transcription factor in lipogenesis. The enzyme is localized to lipid droplets and is involved in retinol metabolism, which can influence hepatic lipid accumulation and inflammation. Inhibition of HSD17B13 is expected to reduce the accumulation of lipids in hepatocytes.





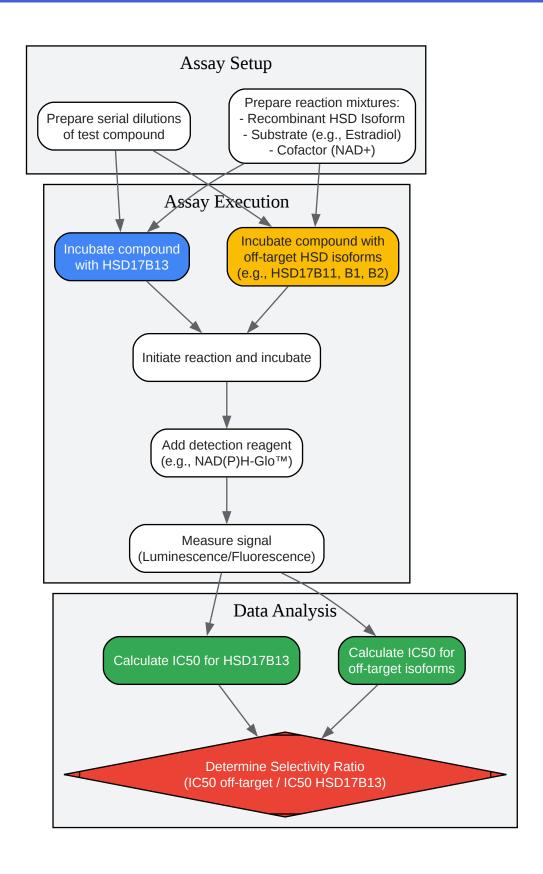
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HSD17B13 signaling in hepatocytes.

Experimental Workflow for Selectivity Profiling

This diagram outlines the typical workflow for assessing the selectivity of an HSD17B13 inhibitor.





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Workflow for HSD17B13 inhibitor selectivity.



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